molecular formula C4H4ClNS B1295649 5-(Chloromethyl)thiazole CAS No. 45438-77-5

5-(Chloromethyl)thiazole

Cat. No. B1295649
CAS RN: 45438-77-5
M. Wt: 133.6 g/mol
InChI Key: UZAOOCPKYMGRHG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)thiazole is a compound that belongs to the thiazole family, a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen as heteroatoms. Thiazoles are known for their importance in medicinal chemistry and as building blocks for various biologically active compounds .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the reaction of chloroacetic acid with thiourea can yield thiazolidinediones, which can be further processed to produce thiazole compounds . Another method involves the reaction of N-(5-chloropyridin-2-yl)-N',N'-dialkylthioureas with phenacyl bromides, leading to trisubstituted thiazoles . Additionally, the synthesis of 5-substituted-3-(trichloromethyl)-1,2,4-thiadiazoles has been reported, which can be used as soil fungicides .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations can also be used to predict the molecular geometry and vibrational frequencies, providing insights into the electronic properties of these compounds . For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined to crystallize in the orthorhombic space group with specific unit cell parameters .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including condensation reactions to form polymers with liquid crystalline properties . They can also form complexes with metal ions such as Cr(III), Co(II), Ni(II), and Cu(II), which are characterized by their coordination through hydroxyl oxygen, imino nitrogen, and thiazole ring nitrogen . The reactivity of thiazole compounds can be influenced by substituents, as seen in the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be diverse. Some thiazole-containing polymers exhibit thermotropic liquid crystalline properties, which depend on the chemical structure of the synthesized models and polymers . The thermal behavior of thiazole compounds can be studied using thermogravimetric analysis, which provides information on their stability and decomposition patterns . Quantum chemical calculations, such as those performed on Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, can reveal the frontier molecular orbitals and molecular electrostatic potential, indicating the electrophilic and nucleophilic sites within the molecule .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiazole derivatives have been found to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
    • Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
    • The methods of application or experimental procedures vary depending on the specific application. For example, in medicinal chemistry, these compounds are often synthesized and then tested in vitro or in vivo for their biological activity .
    • The outcomes obtained also vary. For example, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
  • Industrial Applications

    • Thiazoles have applications in different fields such as agrochemicals, industrial, and photographic sensitizers .
    • They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
    • The methods of application or experimental procedures in these fields would depend on the specific application. For instance, in the case of photosensitizers, these compounds would be used to increase the efficiency of light absorption .
    • The outcomes obtained would be specific to the application. For example, in the case of photosensitizers, the outcome would be an increase in the efficiency of light absorption .

Safety And Hazards

5-(Chloromethyl)thiazole can cause eye and skin irritation. It is harmful if absorbed through the skin. It may cause irritation of the digestive tract and is toxic if swallowed. It may be harmful if inhaled and can cause respiratory tract irritation .

Future Directions

Thiazole derivatives, including 5-(Chloromethyl)thiazole, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the design and development of different thiazole derivatives is a promising area of research .

properties

IUPAC Name

5-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c5-1-4-2-6-3-7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAOOCPKYMGRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276839
Record name 5-(chloromethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)thiazole

CAS RN

45438-77-5
Record name 5-(Chloromethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45438-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chloromethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
M Yan, DQ Shi - Chinese Journal of Organic Chemistry, 2008 - sioc-journal.cn
In order to find novel low toxicity and potent herbicides, ten title compounds were synthesized by the multi-step reaction using 2-chloro-5-(chloromethyl) pyridine or 2-chloro-5-(…
Number of citations: 14 sioc-journal.cn
XF Zhu, DQ Shi - Phosphorus, Sulfur, and Silicon and the Related …, 2008 - Taylor & Francis
A series of novel 1-[6-aryl-1-(2-chlorothiazol-5-yl-methyl)-2-(2-chlorothiazol-5-yl -methylsulfanyl)-4-methyl-1,6-dihydropyrimidin-5-yl]carboxylates or ethanones 2 were synthesized via …
Number of citations: 7 www.tandfonline.com
GF Hillstrom, MA Hockman, R Murugan, EFV Scriven… - Arkivoc, 2001 - arkat-usa.org
… 5-Hydroxymethylthiazole is made from 2-chloro-5-chloromethyl thiazole in two steps, first by displacement of the aliphatic halogen with formate anion followed by hydrolysis of the …
Number of citations: 12 www.arkat-usa.org
LL Zhao, WH Cheng, ZS Cai - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C4H3Cl2NS, the chloromethyl C and 2-position Cl atoms lie close to the mean plane of the thiazole ring [deviations = 0.0568 (2) and 0.0092 (1) Å, respectively]. …
Number of citations: 2 scripts.iucr.org
XB CHEN, DQ SHI, XF ZHU - Chinese Journal of Chemistry, 2007 - Wiley Online Library
In order to search for novel agrochemicals with high activity and low toxicity, a series of phosphonate derivatives containing 1,2,3‐triazole and thiazole rings were designed and …
Number of citations: 29 onlinelibrary.wiley.com
M Yan, DQ Shi, LX Xiao - Chinese Journal of Organic Chemistry, 2008 - sioc-journal.cn
In search of novel low toxicity and potent herbicides, nine title compounds were synthesized by the multi-step reaction using 2-chloro-5-(chloromethyl) pyridine or 2-chloro-5-(…
Number of citations: 9 sioc-journal.cn
GY Li, XH QIAN - Chinese Journal of Organic Chemistry, 2008 - sioc-journal.cn
According to the principle of combination of active groups, a series of piperazine derivatives containing pyridinemethyl/thiazolemethyl were designed and synthesized from 2-chloro-5-(…
Number of citations: 15 sioc-journal.cn
XF Zhu, DQ Shi - Journal of Heterocyclic Chemistry, 2009 - Wiley Online Library
A series of novel O‐(E)‐(arylmethyl) 1‐[1‐(arylmethyl)‐5‐methyl‐1H‐1,2,3‐triazol‐4‐yl] ethanone oxime ethers were synthesized by the O‐alkylation of 1‐[1‐(arylmethyl)‐5‐methyl‐1H‐…
Number of citations: 2 onlinelibrary.wiley.com
M Yan, ZG Luo, XF Zhu, DQ Shi - Journal of Heterocyclic …, 2008 - Wiley Online Library
A series of novel 1,3‐dissubstitutedpyridyl(thiazolyl)methyl‐2‐substituted‐methylideneimidazolidine derivatives 2 and 4 were designed and synthesized via the N‐alkylation of the …
Number of citations: 2 onlinelibrary.wiley.com
AC O'Sullivan, L Gsell, R Naef, M Senn, T Pitterna… - PCT Int. Appl. WO9723469, 1997
Number of citations: 3

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